N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride
Descripción
The exact mass of the compound N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride is 369.0714038 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S.ClH/c1-19(2)8-9-20(15(21)12-6-4-10-22-12)16-18-14-11(17)5-3-7-13(14)23-16;/h3-7,10H,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKMDQZZUIRVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and enzymatic inhibition. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a furan ring, a benzothiazole moiety, and a dimethylamino ethyl group. Its unique structure contributes to its biological properties.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl) exhibit significant antibacterial properties. For instance, fluorinated derivatives have shown strong in vitro activity against various bacterial strains:
- Pseudomonas aeruginosa
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
A specific study indicated that certain fluorinated imines had minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like kanamycin B, suggesting a promising potential for treating resistant bacterial infections .
| Compound | MIC against P. aeruginosa | MIC against S. aureus | MIC against E. coli |
|---|---|---|---|
| N-[2-(dimethylamino)ethyl]-... | 1.3-fold lower than kanamycin | Significant activity | Moderate activity |
| Fluorinated Aldimine (similar) | 17.1 µM | Comparable to kanamycin | 5706.3 µM |
Enzymatic Inhibition
The compound has been identified as a potent inhibitor of the enzyme ecKAS III (elongation condensing enzyme), which plays a crucial role in fatty acid synthesis in bacteria. The half-maximal inhibition constant (IC50) was determined to be approximately 5.6 µM, indicating strong inhibitory potential . This mechanism underlines the antibacterial effectiveness, as inhibiting fatty acid synthesis can disrupt bacterial growth.
Case Studies and Research Findings
- Study on Fluorinated Compounds : A comprehensive review highlighted that fluorinated compounds similar to N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl) demonstrated varied antibacterial activities depending on their structural modifications. The presence of electron-withdrawing groups like fluorine was crucial for enhancing activity against Gram-positive and Gram-negative bacteria .
- ToxCast Analysis : An extensive analysis of over 976 chemicals within the ToxCast database revealed that compounds with structural similarities to our target molecule exhibited diverse biological interactions across numerous assays, including GPCR binding and enzymatic inhibition . This suggests that N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl) could interact with multiple biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
